molecular formula C14H14ClN3O4S B11011984 4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B11011984
M. Wt: 355.8 g/mol
InChI Key: USFHGCUZZMRSLG-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated phenoxy group, a nitro-substituted thiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves a multi-step process:

  • Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with butyl bromide in the presence of a base such as potassium carbonate to yield 4-(4-chloro-2-methylphenoxy)butane.

  • Thiazole Ring Formation: : The next step involves the synthesis of the 5-nitro-1,3-thiazole ring. This can be achieved by reacting 2-aminothiazole with nitric acid to introduce the nitro group at the 5-position.

  • Coupling Reaction: : The final step is the coupling of the phenoxy intermediate with the nitro-thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired butanamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The nitro group on the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Phenoxy derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. It may be studied for its activity against certain diseases or conditions, particularly those involving oxidative stress or microbial infections.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and thiazole moieties may also contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)butanoic acid: Similar structure but lacks the thiazole ring and nitro group.

    N-(5-nitro-1,3-thiazol-2-yl)butanamide: Similar structure but lacks the phenoxy group.

    4-(4-chloro-2-methylphenoxy)-N-(2-thiazolyl)butanamide: Similar structure but lacks the nitro group on the thiazole ring.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is unique due to the combination of its structural features, including the chlorinated phenoxy group, nitro-substituted thiazole ring, and butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClN3O4S

Molecular Weight

355.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H14ClN3O4S/c1-9-7-10(15)4-5-11(9)22-6-2-3-12(19)17-14-16-8-13(23-14)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,16,17,19)

InChI Key

USFHGCUZZMRSLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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